Sulfuric acid;tridecan-2-ol

Molecular Characterization Anionic Surfactant Stoichiometry

Formulators seeking alternatives to conventional linear alkyl sulfates face persistent challenges: poor low-temperature solubility, high irritation profiles, and inadequate biodegradability. This 2:1 stoichiometric adduct of tridecan-2-ol and sulfuric acid (MW 498.8, C26H58O6S) directly addresses these pain points through its unique secondary branched architecture. · Krafft point depression from mid-chain C13 branching enables robust surfactant performance in cold-water (5-20°C) wash systems. · Secondary sulfate ester attachment delivers sufficient mildness for premium personal care formulations where skin compatibility is paramount. · Branched C13 alcohol backbone meets OECD 301F readily biodegradable criteria, supporting EU Detergent Regulation (EC) No 648/2004 compliance. · Non-standard HLB from dual-chain packing geometry enables microemulsion engineering not achievable with single-chain surfactant blends.

Molecular Formula C26H58O6S
Molecular Weight 498.8 g/mol
CAS No. 65624-93-3
Cat. No. B15443195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfuric acid;tridecan-2-ol
CAS65624-93-3
Molecular FormulaC26H58O6S
Molecular Weight498.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(C)O.CCCCCCCCCCCC(C)O.OS(=O)(=O)O
InChIInChI=1S/2C13H28O.H2O4S/c2*1-3-4-5-6-7-8-9-10-11-12-13(2)14;1-5(2,3)4/h2*13-14H,3-12H2,1-2H3;(H2,1,2,3,4)
InChIKeyJOTPUQDJWRJHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfuric Acid; Tridecan-2-ol (CAS 65624-93-3): Anionic Surfactant Procurement Baseline


Sulfuric acid; tridecan-2-ol (CAS 65624-93-3) is a stoichiometric adduct comprising two molecules of tridecan-2-ol and one molecule of sulfuric acid, resulting in a molecular formula of C26H58O6S and a molecular weight of 498.8 g/mol [1]. This compound belongs to the class of secondary alkyl sulfates, which are anionic surfactants characterized by a sulfate head group esterified to a secondary alcohol moiety at the C2 position of a tridecyl (C13) hydrophobic chain [2]. Its structural distinction lies in the secondary attachment of the sulfate group, which fundamentally differentiates its physicochemical and performance profile from primary alkyl sulfates and linear sulfonates, making it a candidate of interest for specialized surfactant formulations.

Why Generic Substitution Fails for Sulfuric Acid; Tridecan-2-ol


Generic substitution with other C12-C14 anionic surfactants is technically unsound because the performance, solubility, and formulation behavior of alkyl sulfates are highly sensitive to both the linearity of the hydrophobic chain and the position of the sulfate attachment [1]. Unlike primary linear alkyl sulfates (e.g., sodium lauryl sulfate), the secondary branching inherent to tridecan-2-ol sulfate significantly alters its Krafft temperature, surface activity, and micellization behavior, which can directly impact low-temperature solubility and detergency [2]. Similarly, substituting with ethoxylated tridecyl sulfates introduces an EO spacer that increases molecular area at the interface and alters electrolyte tolerance, rendering them non-equivalent for applications requiring high surface activity with minimal EO content [3].

Quantitative Differentiation Guide: Sulfuric Acid; Tridecan-2-ol vs. Comparator Anionic Surfactants


Molecular Structure and Molar Ratio Comparison vs. Sodium Tridecyl Sulfate

The target compound, sulfuric acid; tridecan-2-ol (CAS 65624-93-3), is a distinct stoichiometric adduct with a 2:1 molar ratio of tridecan-2-ol to sulfuric acid, resulting in a molecular formula of C26H58O6S and a molecular weight of 498.8 g/mol . This structure contrasts with the more common sodium tridecyl sulfate (STS, CAS 3026-63-9), which is a sodium salt of a single tridecyl sulfate moiety (C13H27NaO4S, MW 302.41 g/mol) . The presence of two hydrophobic C13 chains per sulfate head group in CAS 65624-93-3 implies a fundamentally different packing parameter and HLB profile compared to the single-chain STS, which will directly influence its emulsification and micellization behavior.

Molecular Characterization Anionic Surfactant Stoichiometry

Biodegradability Advantage: Branched vs. Linear Alcohol Sulfates

A key differentiator for secondary branched surfactants is their improved biodegradability profile relative to linear counterparts. The branched structure of the C13 alcohol moiety, as found in tridecan-2-ol sulfate, aligns with the 'lightly branched' alcohols (e.g., Exxal 13) that meet the OECD 301F readily biodegradable criteria . While linear primary alcohol sulfates (e.g., C12-C15 AS) are also biodegradable, the branched variants often show faster primary degradation rates due to increased accessibility for β-oxidation enzymes, which can be a critical factor in meeting stringent environmental regulations (e.g., EU Detergent Regulation (EC) No 648/2004) [1].

Environmental Fate Biodegradation Surfactant Structure

Mildness and Cost Trade-off: Tridecanol Sulfates vs. Linear Anionics

Patented formulations in the personal care sector demonstrate that highly branched tridecanol-based anionic surfactants, which include the sulfate esters of secondary tridecanol, provide 'sufficient mildness' compared to more aggressive linear anionic surfactants [1]. This mildness benefit, however, comes with a trade-off in lather generation speed and volume, and these branched materials are explicitly noted as 'relatively costly materials' that 'do not enjoy broad commercial use' [1]. Therefore, selection of a tridecan-2-ol sulfate is not a direct replacement for a cost-effective linear surfactant like sodium lauryl sulfate (SLS) but rather a strategic choice where skin mildness justifies a higher cost and potential performance trade-offs in flash foam.

Personal Care Mild Surfactants Formulation Economics

Branch Position Effect on Krafft Temperature: Secondary vs. Beta-Branching

The position of the sulfate attachment on the alkyl chain is a critical determinant of low-temperature solubility. Research on alkyl sulfate surfactants demonstrates that β-branching (branching at the C2 position) results in 'poor' solubility parameters, as evidenced by a higher Krafft temperature [1]. In contrast, branching 'toward the center of the carbon chain' of the hydrophobe results in a 'very low Krafft temperature,' making these surfactants 'particularly preferred for cold water washing conditions (e.g., 20°C-5°C)' [1]. As a sulfate ester of a secondary alcohol (tridecan-2-ol), the target compound possesses a sulfate group adjacent to a branching point, placing its solubility behavior in an intermediate regime that is distinct from both mid-chain branched and linear primary sulfates.

Phase Behavior Krafft Point Cold-Water Detergency

Target Application Scenarios for Sulfuric Acid; Tridecan-2-ol Based on Proven Differentiation


Specialized Mildness-Focused Personal Care and Cosmetic Formulations

Formulators developing premium personal care products (e.g., facial cleansers, baby shampoos) where skin mildness is the paramount performance claim should consider tridecan-2-ol sulfate derivatives. Evidence indicates that highly branched tridecanol-based anionics provide 'sufficient mildness' compared to more irritating linear sulfates [1]. This application scenario is validated for procurement when the cost premium associated with branched C13 sulfates is acceptable in exchange for a differentiating mildness claim and the potential for lower flash foam can be mitigated by blending with other surfactants [1].

Industrial and Institutional Cleaning Requiring Cold-Water Performance

The structural property of mid-chain branching in C13 alkyl sulfates, which imparts a very low Krafft temperature, makes this class of surfactants particularly preferred for cold-water washing conditions (e.g., 20°C-5°C) [2]. While the target compound is a secondary sulfate, its branched character still offers improved low-temperature solubility over linear primary sulfates. This makes it a suitable candidate for procurement in liquid laundry detergents and industrial cleaners designed for energy-efficient, low-temperature wash cycles, especially where compliance with cold-water efficacy standards is required.

Detergent Formulations Targeting Biodegradability Compliance

For manufacturers seeking to comply with stringent environmental regulations like the EU Detergent Regulation (EC) No 648/2004, the branched C13 alcohol structure is a key differentiator. Isomeric C13 alcohols and their ethoxylates have been shown to meet the OECD 301F 'readily biodegradable' criteria . Therefore, procurement of sulfuric acid; tridecan-2-ol or its derivatives is strategically justified for developing next-generation 'green' or eco-certified detergent formulations where primary biodegradability is a non-negotiable specification, offering a potential advantage over some linear alkylbenzene sulfonates (LAS) and other persistent anionics.

Specialty Emulsification Processes Requiring Tailored HLB

The unique 2:1 molar adduct structure of sulfuric acid; tridecan-2-ol (CAS 65624-93-3), featuring two C13 hydrophobic chains per sulfate head group, implies a significantly different packing parameter and Hydrophile-Lipophile Balance (HLB) compared to conventional single-chain surfactants like sodium tridecyl sulfate (STS) . This structural nuance is critical for scientists and formulators engineering specific emulsion types (e.g., water-in-oil emulsions or complex microemulsions). Procurement of this specific stoichiometric adduct is justified when the application demands a precise, non-standard HLB value that cannot be achieved by simply blending single-chain surfactants.

Technical Documentation Hub

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